molecular formula C8H7N3O2 B183448 5-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 34165-08-7

5-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No. B183448
CAS RN: 34165-08-7
M. Wt: 177.16 g/mol
InChI Key: OGZKKWYLIWRTHQ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitroimidazo[1,2-a]pyridine is a chemical compound with the linear formula C8H7N3O2 . It has a molecular weight of 177.16 .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-nitroimidazo[1,2-a]pyridine is represented by the linear formula C8H7N3O2 . The molecule was identified by 1H, 13C RMN spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methyl-3-nitroimidazo[1,2-a]pyridine are not available, imidazo[1,2-a]pyridine analogues have been studied for their reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The compound has been studied for its potential in synthesizing various derivatives. For example, a method involving the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines led to the formation of novel compounds with potential antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).
  • Chemical Transformations : Studies have explored transformations of derivatives of 5-methyl-3-nitroimidazo[1,2-a]pyridine, revealing insights into their chemical behavior and potential applications in generating new chemical entities (Yutilov & Svertilova, 1994).

Biological Activity and Pharmacological Potential

  • Antileishmanial and Antitrypanosomal Activities : Certain derivatives have shown significant antileishmanial and antitrypanosomal activities, highlighting their potential as antiparasitic agents. Notably, these compounds displayed low cytotoxicity to human cells, making them promising candidates for further research (Fersing et al., 2019).
  • Antibacterial Activity : Research into 2-thiosubstituted-3-nitroimidazo[1,2-a]pyridine derivatives explored their potential antibacterial properties. However, the synthesized compounds did not exhibit significant antibacterial activity in the studied strains, indicating the specificity of biological activity in these compounds (Ablo et al., 2022).

Other Applications

  • Structural Diversity and Chemical Synthesis : The compound has been used as a key starting material in developing diverse chemical structures. This includes the synthesis of linear pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores, highlighting its versatility in chemical synthesis (Andaloussi et al., 2007).
  • Photodegradation Studies : Some studies have investigated the photodegradation of related nitromethylene neonicotinoids, which may inform on the stability and environmental fate of 5-methyl-3-nitroimidazo[1,2-a]pyridine and its derivatives (Zhao et al., 2010).

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Therefore, future research could focus on exploring the potential applications of 5-Methyl-3-nitroimidazo[1,2-a]pyridine in this context.

properties

IUPAC Name

5-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-3-2-4-7-9-5-8(10(6)7)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZKKWYLIWRTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316597
Record name 5-methyl-3-nitroimidazo[1,2-a]pyridine
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-nitroimidazo[1,2-a]pyridine

CAS RN

34165-08-7
Record name 5-Methyl-3-nitroimidazo[1,2-a]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-nitroimidazo(1,2-a)pyridine
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Record name 34165-08-7
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Record name 5-methyl-3-nitroimidazo[1,2-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M López-Martínez, H Salgado-Zamora… - Medicinal Chemistry …, 2012 - Springer
A number of imidazo[1,2-a]pyridine derivatives were selected and investigated in relation to anti-parasitic (Trichomonas vaginalis) activity. After treatment with derivatives, biological …
Number of citations: 18 link.springer.com

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